2-Bromo-4-chloro-3-(difluoromethyl)pyridine
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Overview
Description
2-Bromo-4-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. The incorporation of these functional groups imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactionsFor instance, the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine can yield the desired compound under specific conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and difluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as microwave irradiation and catalytic reactions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the attached functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-chloro-3-(difluoromethyl)pyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(difluoromethyl)pyridine
Uniqueness
2-Bromo-4-chloro-3-(difluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specialized applications .
Properties
Molecular Formula |
C6H3BrClF2N |
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Molecular Weight |
242.45 g/mol |
IUPAC Name |
2-bromo-4-chloro-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-4(6(9)10)3(8)1-2-11-5/h1-2,6H |
InChI Key |
UUOJLOQBHVOFHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)F)Br |
Origin of Product |
United States |
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